2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine
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Overview
Description
2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine is an organic compound that belongs to the class of oxadiazines. These compounds are characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of the 4-methylphenyl and phenyl groups attached to the oxadiazine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors. One common method is the reaction between hydrazides and carboxylic acids or their derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the reaction is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazine ring into other functional groups, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine exerts its effects involves its interaction with specific molecular targets. The oxadiazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-Phenyl-4H-1,3,4-oxadiazine: Lacks the 4-methylphenyl group, resulting in different chemical properties.
2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine: The presence of a chlorine atom instead of a methyl group alters its reactivity and applications.
Uniqueness: The presence of both 4-methylphenyl and phenyl groups in 2-(4-Methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine imparts unique steric and electronic properties, making it distinct from other oxadiazines
Properties
CAS No. |
89684-43-5 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)16-18-17-11-15(19-16)13-5-3-2-4-6-13/h2-11,17H,1H3 |
InChI Key |
HEVLQEQYKSGEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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